molecular formula C11H17N5O4 B14583739 L-Alanyl-L-histidylglycine CAS No. 61081-56-9

L-Alanyl-L-histidylglycine

Cat. No.: B14583739
CAS No.: 61081-56-9
M. Wt: 283.28 g/mol
InChI Key: OKEWAFFWMHBGPT-XPUUQOCRSA-N
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Description

L-Alanyl-L-histidylglycine is a tripeptide composed of L-alanine, L-histidine, and glycine residues linked via peptide bonds. Its molecular formula is C₁₁H₁₇N₅O₄, with a calculated molecular weight of 283.28 g/mol.

Properties

CAS No.

61081-56-9

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C11H17N5O4/c1-6(12)10(19)16-8(2-7-3-13-5-15-7)11(20)14-4-9(17)18/h3,5-6,8H,2,4,12H2,1H3,(H,13,15)(H,14,20)(H,16,19)(H,17,18)/t6-,8-/m0/s1

InChI Key

OKEWAFFWMHBGPT-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanyl-L-histidylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using a solid-phase peptide synthesis (SPPS) approach. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of dipeptides and tripeptides, including this compound, often employs enzymatic methods. Enzymes such as amino acid ligases or peptide synthetases can be used to catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-histidylglycine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can occur, particularly involving the imidazole ring of the histidine residue.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine-derived radicals, while reduction can result in the formation of reduced histidine derivatives .

Mechanism of Action

The mechanism of action of L-Alanyl-L-histidylglycine involves its interaction with metal ions and its ability to modulate oxidative stress. The histidine residue in the tripeptide can coordinate with metal ions, affecting their redox states and potentially reducing oxidative damage in biological systems. Additionally, the peptide may interact with cellular receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Molecular and Structural Analysis

The table below compares L-Alanyl-L-histidylglycine with key analogs based on molecular data and structural features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance/Research Findings
This compound C₁₁H₁₇N₅O₄ 283.28 Tripeptide with alanine, histidine, glycine Hypothesized roles in metal chelation, enzymatic substrates
Pyroglutamyl-histidyl-glycine C₁₃H₁₇N₅O₅ 323.31 N-terminal pyroglutamate, imidazole group Enhanced stability due to pyroglutamate; potential neuroactivity
L-Prolyl-L-alanylglycine C₁₀H₁₇N₃O₄ 259.26 Proline cyclic structure, alanine, glycine Structural rigidity; model for collagen studies
L-Histidylglycinamide C₈H₁₃N₅O₂ 211.22 Dipeptide with C-terminal amide Substrate for amidases; signaling potential

Functional Implications

  • Pyroglutamyl-histidyl-glycine : The pyroglutamate modification at the N-terminal enhances resistance to enzymatic degradation, making it more stable than linear tripeptides like this compound .
  • L-Prolyl-L-alanylglycine : Proline’s cyclic structure introduces conformational constraints, favoring rigid secondary structures (e.g., β-turns) compared to the flexible glycine in this compound .
  • L-Histidylglycinamide : The C-terminal amide group may influence receptor binding specificity, distinguishing it from the free carboxylate in this compound .

Longer-Chain Peptides

and describe peptides such as L-Lysyl-L-alanylglycyl-L-alanylglycyl-L-histidyl-L-alanyl-L-glutamine (C₃₀H₅₀N₁₂O₁₀) and L-Prolyl-L-alanyl-L-alanyl-L-histidyl-L-leucyl-L-isoleucylglycine (C₃₄H₅₆N₁₀O₉).

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